BENGHE Foundational & Exploratory

Check Availability & Pricing

Introduction to a Versatile Synthetic
Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest |

Compound Name: Methyl 3-chloro-2-fluorobenzoate
CAS No.: 773874-05-8
Cat. No.: B1593273
. J

Methyl 3-chloro-2-fluorobenzoate is a substituted aromatic ester that has garnered significant
interest for its utility as a versatile intermediate. The specific arrangement of its functional
groups—an electron-withdrawing methyl ester and two distinct halogen atoms (chlorine and
fluorine) on the phenyl ring—provides multiple, selectively addressable reaction sites. This
unique constitution makes it an invaluable precursor in the synthesis of complex molecules,
particularly in the development of novel pharmaceuticals and advanced materials.[1] The
presence of fluorine can significantly influence a molecule's pharmacokinetic properties, such
as metabolic stability and binding affinity, making this compound especially relevant for
medicinal chemists.[1][2]

Molecular Profile and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is foundational to
its effective use in synthesis and research.

Chemical Structure and ldentifiers

The structural and identifying information for Methyl 3-chloro-2-fluorobenzoate is
summarized below.
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Identifier Value Source
CAS Number 773874-05-8 [3]
Molecular Formula CsHeCIFO2 [3114]
Molecular Weight 188.58 g/mol [31[4]
COC(=0)C1=C(F)C(Cl)=CC=C
SMILES [3]
1
WBTHSEQMJLZATD-
InChl Key [4]
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Physicochemical Data

The following table outlines key physicochemical properties, many of which are derived from
computational models that are essential for planning reactions, purifications, and formulation
studies.

Property Value Unit Source

Normal Boiling Point

_ 532.07 K [4]

(Thboil)
Normal Melting Point

334.05 K [4]
(Tfus)
Octanol/Water
Partition Coeff. 2.266 - [4]
(logPoct/wat)
Water Solubility

-2.73 mol/I [4]
(log10WS)
Storage Sealed in dry, room 3]
Recommendation temperature

Synthesis and Purification Strategy
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The most direct and common laboratory-scale synthesis of Methyl 3-chloro-2-fluorobenzoate
is the esterification of its parent carboxylic acid, 3-Chloro-2-fluorobenzoic acid. This choice is
predicated on the commercial availability and stability of the starting acid.

Causality of the Synthetic Approach: Fischer
Esterification

Fischer esterification is the chosen method due to its reliability and simplicity. The reaction
involves treating the carboxylic acid with an excess of methanol in the presence of a strong
acid catalyst (typically sulfuric acid). The excess methanol serves both as a reactant and as the
solvent, driving the reaction equilibrium towards the product side according to Le Chatelier's
principle. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the
carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Experimental Protocol: Synthesis of Methyl 3-chloro-2-
fluorobenzoate

This protocol is a self-validating system, concluding with characterization to confirm product
identity and purity.

Materials:

o 3-Chloro-2-fluorobenzoic acid (1.0 eq)

o Methanol (MeOH), anhydrous (20-30 eq, serves as solvent)

o Sulfuric acid (H2S0a4), concentrated (0.1-0.2 eq)

o Saturated sodium bicarbonate (NaHCO:s) solution

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa4)
» Ethyl acetate and Hexanes for chromatography

Procedure:
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e Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and
reflux condenser, add 3-Chloro-2-fluorobenzoic acid (e.g., 5.0 g).

» Reagent Addition: Add anhydrous methanol (e.g., 50 mL). Stir the mixture until the acid
dissolves.

o Catalyst Addition: Carefully and slowly add concentrated sulfuric acid to the stirring solution.
An exotherm may be observed.

e Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the
reaction progress by Thin Layer Chromatography (TLC) until the starting material is
consumed.

o Workup - Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture
into a beaker containing ice-cold water.

o Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl
acetate (3x).

o Washing: Combine the organic layers and wash sequentially with saturated NaHCOs solution
(to remove unreacted acid and H2S0Oa), water, and finally brine. The bicarbonate wash is
critical for removing acidic impurities, and its completion is visually confirmed by the
cessation of CO:z evolution.

e Drying and Filtration: Dry the organic layer over anhydrous MgSOea, filter, and concentrate
the solvent under reduced pressure using a rotary evaporator.

 Purification: The resulting crude oil or solid can be purified by flash column chromatography
on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Synthesis Workflow Diagram
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Caption: Fischer esterification workflow for the synthesis of Methyl 3-chloro-2-
fluorobenzoate.

Analytical Characterization

Confirming the structure and purity of the synthesized compound is paramount. A combination
of spectroscopic methods provides a comprehensive and definitive characterization.
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Technique Expected Signature Rationale
The methyl ester protons are
) chemically distinct and appear
Singlet ~3.9 ppm (3H, -OCH?3); ]
] as a singlet. The three
IH NMR Multiplets ~7.2-7.8 ppm (3H, ] ]
ArH) aromatic protons will show
r'_
complex splitting patterns due
to H-H and H-F coupling.
The carbon chemical shifts are
_ influenced by the
Signal ~52 ppm (-OCHs3); - )
. electronegativity of their
Signal ~165 ppm (C=0);
13C NMR ] ] attached groups. The carbons
Multiple signals 115-160 ppm )
attached to F and ClI will show
(Ar-C) o ]
characteristic shifts and C-F
coupling.
This technique is highly
specific for fluorine-containing
A single resonance, likely a compounds and is crucial for
F NMR _ o
multiplet confirming the presence and
electronic environment of the
fluorine atom.
The molecular ion peak
confirms the molecular weight.
M+ peak at m/z 188; M*+2 The isotopic pattern of chlorine
GC-MS (El)

peak at m/z 190 (ratio ~3:1)

(3°CI:37Cl = 3:1) provides a
definitive signature for a

monochlorinated compound.

IR Spectroscopy

Strong C=0 stretch ~1730
cm~1; C-O stretch ~1250 cm~1;
C-F stretch ~1280 cm~1; C-Cl
stretch ~750 cm~1

These absorption bands
correspond to the key
functional groups present in
the molecule, confirming the
ester and halogen

substituents.
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Strategic Applications in Research and
Development

The true value of Methyl 3-chloro-2-fluorobenzoate lies in its application as a versatile
building block, enabling the synthesis of high-value target molecules.

Keystone in Drug Discovery

Halogenated aromatic compounds are ubiquitous in pharmaceuticals.[5] The chlorine and
fluorine atoms on this scaffold can serve as synthetic handles for cross-coupling reactions
(e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity. The parent acid, 3-Chloro-2-
fluorobenzoic acid, is a documented precursor for potent active pharmaceutical ingredients
(APIs).[6]

» Kinase Inhibitors: The 3-chloro-2-fluorophenyl moiety is a key structural motif in certain
classes of kinase inhibitors. For example, the parent acid is used in the synthesis of Aurora A
inhibitors, where it is attached to a larger scaffold via peptide coupling, yielding compounds
with nanomolar inhibitory concentrations.[6]

o MDM2-p53 Interaction Inhibitors: In the development of cancer therapeutics, this structural
unit has been incorporated into small molecules designed to inhibit the MDM2-p53
interaction, a critical pathway for reactivating the p53 tumor suppressor.[7]

Precursor for Advanced Materials and Probes

Beyond pharmaceuticals, the unique electronic properties imparted by the halogens make this
scaffold useful in material science and biochemical research.

o Metal-Organic Frameworks (MOFs) and Liquid Crystals: The parent carboxylic acid can
coordinate with metal centers, serving as a ligand for the creation of MOFs with potential
applications in gas storage and catalysis.[2][8]

» 1F NMR Probes: The parent acid has been used to create fluorine probes for use in
metabolomics studies, allowing for the identification and quantification of amino acids via °F
NMR.[2][6]

Application Pathways Visualization
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Caption: Role of Methyl 3-chloro-2-fluorobenzoate as a versatile building block.

Conclusion

Methyl 3-chloro-2-fluorobenzoate is more than a simple chemical; it is an enabling tool for
innovation in science. Its defined molecular weight of 188.58 g/mol is just the starting point.
With a well-understood physicochemical profile, straightforward synthesis, and robust analytical
signatures, it serves as a reliable and versatile building block. Its demonstrated utility in the
construction of complex APIs for oncology and its potential in the burgeoning fields of material
science and chemical biology underscore its importance for researchers and drug development
professionals aiming to create next-generation molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Introduction to a Versatile Synthetic Intermediate].
BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b1593273#methyl-3-chloro-2-fluorobenzoate-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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